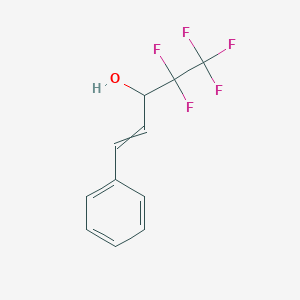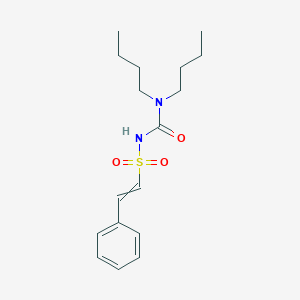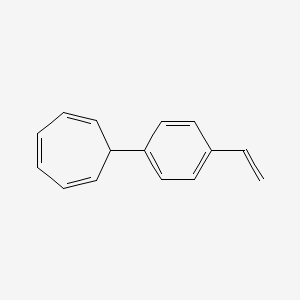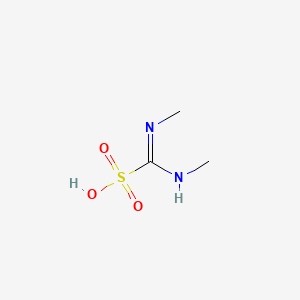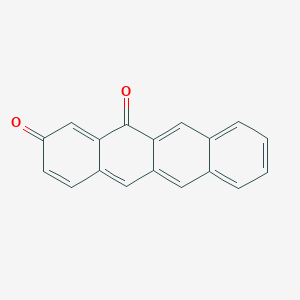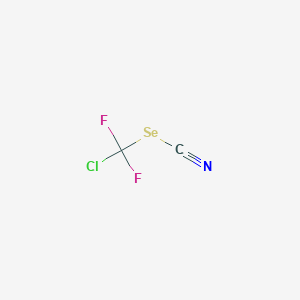
Chloro(difluoro)methyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(difluoro)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a chloro(difluoro)methyl moiety
Preparation Methods
The synthesis of chloro(difluoro)methyl selenocyanate typically involves the reaction of chloro(difluoro)methyl halides with potassium selenocyanate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Chloro(difluoro)methyl selenocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include selenoxides, selenones, and substituted selenocyanates.
Scientific Research Applications
Chloro(difluoro)methyl selenocyanate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a source of selenium, an essential trace element with various biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved efficacy and reduced side effects.
Industry: In materials science, this compound is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of chloro(difluoro)methyl selenocyanate involves the interaction of the selenocyanate group with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive selenium species that can modulate various cellular pathways. Molecular targets include enzymes involved in oxidative stress response and signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Chloro(difluoro)methyl selenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate These compounds share similar chemical properties but differ in their reactivity and biological activities
Similar compounds include:
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Isatin selenocyanate derivatives
- Quinazoline selenocyanate derivatives
These compounds are studied for their chemopreventive and anticancer activities, highlighting the versatility and importance of selenocyanate-containing compounds in scientific research .
Properties
CAS No. |
54451-31-9 |
|---|---|
Molecular Formula |
C2ClF2NSe |
Molecular Weight |
190.45 g/mol |
IUPAC Name |
[chloro(difluoro)methyl] selenocyanate |
InChI |
InChI=1S/C2ClF2NSe/c3-2(4,5)7-1-6 |
InChI Key |
MNXMJNVZWRJTFF-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[Se]C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


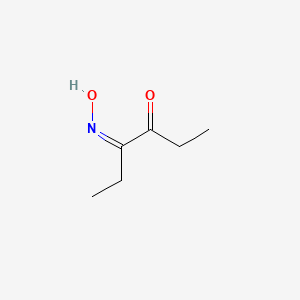
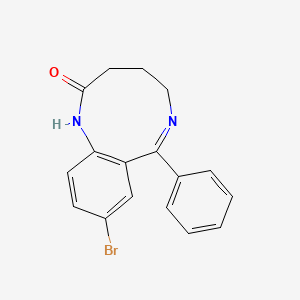
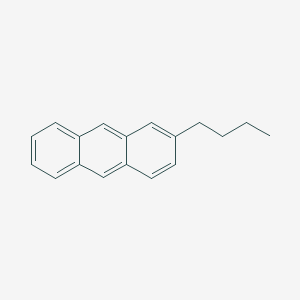
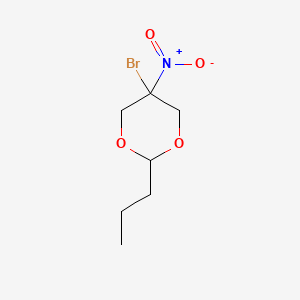

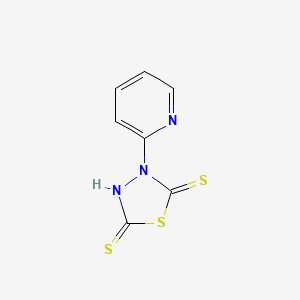
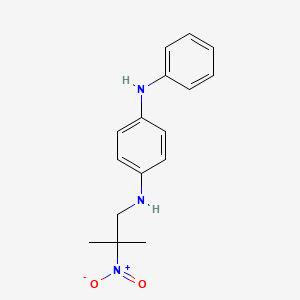
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
